molecular formula C13H16BBrO3 B596876 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1352399-74-6

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B596876
M. Wt: 310.982
InChI Key: FDLLMIPRZPIBKI-UHFFFAOYSA-N
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Description

“3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3-Bromoaniline with Bis(pinacolato)diboron2. However, the specific synthesis process for “3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is not readily available in the retrieved data.



Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is not explicitly mentioned in the retrieved data. However, similar compounds have been analyzed using Gaussian09 software package and DFT calculations performed through B3LYP-D3/6-311++G (d, p) basis sets3.



Chemical Reactions Analysis

The specific chemical reactions involving “3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” are not mentioned in the retrieved data. However, similar compounds have been used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” are not explicitly mentioned in the retrieved data. However, similar compounds have a melting point of 48 °C, a predicted boiling point of 333.2±25.0 °C, and a predicted density of 1.29±0.1 g/cm32.


Scientific Research Applications

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized chemical compound with distinct properties that make it valuable for various scientific research applications. Despite the specific compound not being directly mentioned in the literature, insights can be drawn from research on related brominated compounds, benzoxaboroles, and aldehydes. These insights reveal the compound's potential applications in polymerization, atmospheric chemistry, environmental monitoring, and organic synthesis.

Polymerization and Material Science

Research on substituted aldehydes, including brominated derivatives, demonstrates their utility in the polymerization process, yielding polymers with unique properties that may have practical applications in materials science. Studies such as those by Kubisa et al. (1980) discuss the polymerization mechanisms, thermodynamics, and potential applications of polymers derived from aldehydes, indicating the relevance of compounds like 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in developing new materials with tailored properties (Kubisa et al., 1980).

Safety And Hazards

The safety and hazards associated with “3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” are not specified in the retrieved data. However, similar compounds have hazard statements H302, H315, H319, H332, H335 and precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P3115.


Future Directions

The future directions for “3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” are not specified in the retrieved data.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLLMIPRZPIBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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